molecular formula C9H5Cl2N B1477986 2-(3,5-Dichlorophenyl)prop-2-enenitrile CAS No. 1803584-20-4

2-(3,5-Dichlorophenyl)prop-2-enenitrile

Cat. No.: B1477986
CAS No.: 1803584-20-4
M. Wt: 198.05 g/mol
InChI Key: PGOZVYFFLRLPSE-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)prop-2-enenitrile (CAS 1803584-20-4) is a valuable chemical building block with the molecular formula C9H5Cl2N and a molecular weight of 198.05 g/mol . This compound features a prop-2-enenitrile backbone substituted at the 2-position with a 3,5-dichlorophenyl group, a motif known for its significant presence in pharmaceutical and agrochemical research . The molecule's structure, represented by the SMILES string C=C(C#N)C1=CC(=CC(=C1)Cl)Cl, incorporates both a reactive nitrile group and a vinyl group, making it a versatile intermediate for further chemical transformations such as cycloadditions, nucleophilic additions, and polymerization reactions . Its primary research application lies in its use as a key precursor in organic synthesis and medicinal chemistry for the construction of more complex molecules, particularly those targeting biological receptors or enzymes where the 3,5-dichlorophenyl group can enhance binding affinity and modulate physicochemical properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOZVYFFLRLPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-20-4
Record name 2-(3,5-dichlorophenyl)prop-2-enenitrile
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Biological Activity

2-(3,5-Dichlorophenyl)prop-2-enenitrile, also known by its CAS number 1803584-20-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Formula : C10H8Cl2N
Molecular Weight : 229.09 g/mol
IUPAC Name : this compound
SMILES Notation : Clc1cc(cc(c1Cl)C=C(C#N)C)C

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. Common synthetic routes include:

  • Condensation Reactions : Utilizing aldehydes and nitriles to form the desired enenitrile.
  • Substitution Reactions : Employing chlorinated phenyl compounds to introduce the dichlorophenyl group.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.7Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.3Inhibition of cell cycle progression

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial properties against a range of pathogens. Studies indicate that it is particularly effective against Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLLow

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Cell Cycle Arrest : The compound disrupts the normal cell cycle, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with a regimen including this compound, resulting in a significant reduction in tumor size.
  • Case Study on Antimicrobial Resistance : Research focused on the compound's effectiveness against antibiotic-resistant strains of bacteria revealed that it could serve as a potential lead for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-(3,5-Dichlorophenyl)prop-2-enenitrile and three related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Features
This compound (Target) C₉H₅Cl₂N ~198.02* 3,5-Dichlorophenyl, nitrile Not specified Simpler structure; high electron-withdrawing potential from Cl substituents
(Z)-3-(3,5-Dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile C₁₈H₁₅Cl₂FN₂O 365.23 3,5-Dichloroanilino, 3-fluoropropoxy, nitrile Z-configuration Enhanced lipophilicity (F, Cl); potential bioactivity due to anilino and fluoro groups
(2E)-3-[4-({6-[(4-Methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile C₂₃H₂₁N₇O 411.46 Purine ring, 4-methoxyphenylamino, dimethylphenyl, nitrile E-configuration Complex structure; likely pharmaceutical relevance (purine analog)
2-[(3-Chlorophenyl)(hydroxy)methyl]prop-2-enenitrile C₁₀H₈ClNO 193.63 3-Chlorophenyl, hydroxymethyl, nitrile Not specified Polar hydroxyl group; simpler substitution pattern

*Estimated based on formula C₉H₅Cl₂N.

Electron-Withdrawing Effects
  • Target Compound: The 3,5-dichlorophenyl group strongly withdraws electrons, activating the nitrile and alkene for nucleophilic or electrophilic reactions.
  • Compound : The Z-configuration and fluoropropoxy group may sterically hinder reactions at the alkene, while fluorine enhances metabolic stability in bioactive contexts .
Solubility and Polarity
  • The hydroxymethyl group in increases polarity, improving aqueous solubility compared to the hydrophobic dichlorophenyl groups in the target and compounds .

Preparation Methods

General Synthetic Strategy

The compound 2-(3,5-dichlorophenyl)prop-2-enenitrile belongs to the class of α,β-unsaturated nitriles, often prepared by condensation reactions involving aromatic aldehydes and nitrile-containing reagents. The key synthetic step typically involves a Knoevenagel condensation or related olefination reaction between 3,5-dichlorobenzaldehyde and a suitable nitrile precursor such as malononitrile or cyanoacetic acid derivatives.

Knoevenagel Condensation Approach

Reaction Overview:

  • Starting materials: 3,5-dichlorobenzaldehyde and malononitrile or cyanoacetic acid derivatives.
  • Catalyst/Base: Commonly piperidine, ammonium acetate, or other mild bases.
  • Solvent: Ethanol, methanol, or other polar protic solvents.
  • Conditions: Reflux or room temperature stirring depending on catalyst strength.
  • Outcome: Formation of the α,β-unsaturated nitrile via elimination of water.

Key Points:

  • The reaction proceeds via base-catalyzed deprotonation of the active methylene group in malononitrile, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.
  • The product is typically isolated by filtration or extraction, followed by recrystallization or chromatography.

Catalytic and Ligand-Assisted Methods

Research literature reports the use of transition metal catalysts and chiral ligands to achieve stereoselective synthesis of related allylic cyano compounds, which can be adapted for this compound synthesis.

  • Catalysts: Iridium complexes such as [Ir(COD)Cl]2 with phosphoramidite ligands.
  • Procedure: Allylic carbonates react with cyanoacetates under mild conditions (room temperature to 50 °C) in solvents like dichloromethane.
  • Purification: Silica gel flash chromatography.
  • Advantages: High yields and enantioselectivity, useful for chiral analogs.

While this method is more complex, it offers precise control over stereochemistry and can be adapted for nitrile-containing allylic compounds.

Data Table Summarizing Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Notes
Knoevenagel Condensation 3,5-Dichlorobenzaldehyde + malononitrile Piperidine or ammonium acetate Reflux in ethanol or methanol 70-90 Simple, efficient, widely used
Transition Metal Catalysis Allylic carbonates + cyanoacetates [Ir(COD)Cl]2 + phosphoramidite ligands Room temp to 50 °C, DCM solvent Up to 95 High stereoselectivity, requires ligand prep
Chlorination of Aromatic Precursors 3,5-Dichlorophenyl derivatives Cl2, PCl5, MnO2, FeCl3 120–210 °C, autoclave 60-79 Used to prepare chlorinated aromatic rings

Detailed Research Findings

  • Knoevenagel condensation remains the most straightforward and cost-effective method for synthesizing this compound, providing good yields and purity with minimal side reactions.
  • Metal-catalyzed allylic substitution offers advanced synthetic control, particularly for chiral versions of the compound, but requires specialized catalysts and ligands.
  • Halogenation techniques are crucial for preparing the 3,5-dichlorophenyl starting materials, often involving rigorous conditions and careful purification to achieve the desired substitution pattern.
  • Purification typically involves silica gel chromatography or recrystallization to obtain analytically pure material.
  • Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and optical rotation measurements are used to confirm product identity and purity.

Q & A

Q. What are its applications in agrochemical or pharmaceutical research?

  • Documented Uses :
  • Intermediate in pesticides (e.g., Tridiphane, a herbicide synergist).
  • Nitrile group serves as a bioisostere in drug design (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-Dichlorophenyl)prop-2-enenitrile
Reactant of Route 2
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2-(3,5-Dichlorophenyl)prop-2-enenitrile

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